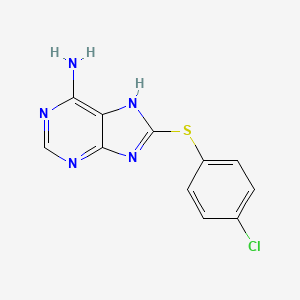

8-(4-Chlorophenylthio)adenine

描述

8-(4-Chlorophenylthio)adenine is a cAMP analog that is resistant to hydrolysis by phosphodiesterases1. It is metabolized to active compounds which stimulate cortisol synthesis by inducing genes that code for steroidogenic proteins2. The molecule consists of 8 Hydrogen atoms, 11 Carbon atoms, 5 Nitrogen atoms, 1 Sulfur atom, and 1 Chlorine atom3.

Synthesis Analysis

8-(4-Chlorophenylthio)adenine is a metabolite of 8-(4-chlorophenylthio)-cAMP (8CPT-cAMP), which is not hydrolyzable4. The conversion of 8CPT-cAMP to 8-(4-Chlorophenylthio)adenine is part of the mechanism by which it stimulates cortisol synthesis4.

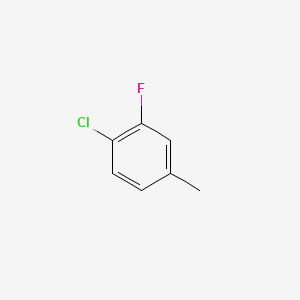

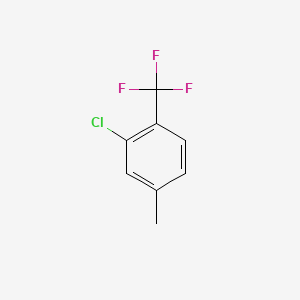

Molecular Structure Analysis

The molecular structure of 8-(4-Chlorophenylthio)adenine includes a chlorophenylthio group attached to the 8 position of the adenine ring4.

Chemical Reactions Analysis

8-(4-Chlorophenylthio)adenine is a metabolite of 8-(4-chlorophenylthio)-cAMP (8CPT-cAMP). It is produced through the hydrolysis of 8CPT-cAMP5.Physical And Chemical Properties Analysis

The physical and chemical properties of 8-(4-Chlorophenylthio)adenine can be found in various databases such as PubChem7 and ChemicalBook8.

科学研究应用

1. Nucleoside Transporter Inhibition and Adenosine Receptor Activation

Research has shown that 8-(4-chlorophenylthio)-cAMP (8-pCPT-cAMP) and its hydrolysis products, including 8-(4-chlorophenylthio)-adenosine, can inhibit the equilibrative nucleoside transporter 1 (ENT1) and activate A2A adenosine receptors. This mechanism involves protein kinase A substrate motif phosphorylation and anti-apoptotic effects in certain cell types (Waidmann et al., 2009).

2. Hydrogen Bond Pairing in DNA

8-(4-Chlorophenylthio)adenine analogs are studied for their role in hydrogen-bonded pairing between nucleic acid bases. This involves the study of molecular interactions at the electrochemical interface, which is crucial for understanding the structural dynamics of DNA (Sato et al., 2004).

3. DNA Template Replication

The compound has relevance in studying the replication of DNA templates containing modified adenine nucleosides. This area of research is significant for understanding the stability and behavior of nucleosides in genetic materials (Guschlbauer et al., 1991).

4. Electrocatalytic Activity Studies

Research into 8-(4-Chlorophenylthio)adenine derivatives extends to electrochemical biosensors. These studies explore their activity towards oxidation of nucleobases like adenine and guanine, offering insights into rapid and simultaneous determination of these bases in biological samples (El-said et al., 2014).

5. Study of Adenine Nucleosides

Investigations into adenine nucleosides, including 8-substituted variants, are conducted to understand their structural stabilization and conformational preferences in various solvents. This research is crucial for comprehending the interactions and stability of nucleosides at the molecular level (Follmann & Gremels, 1974).

6. Cellular Gene Expression Regulation

Studies have shown that 8-(4-chlorophenylthio)-cAMP analogs can affect the expression of earlygenes in human coronary artery smooth muscle cells. This involves modulation through A2B receptors and impacts cell proliferation via the cAMP/Epac pathway (Mayer et al., 2011).

7. Synthesis and Modification Studies

The compound is used in the synthesis of various purines under primitive earth conditions, providing insights into the chemical evolution of nucleobases and their role in the origin of life (Oró & Kimball, 1962).

8. Radiolysis and Decomposition Studies

8-(4-Chlorophenylthio)adenine is also significant in the study of the radiolysis and decomposition of adenine, contributing to the understanding of radiation effects on nucleobases and potential implications for radiobiology (Ponnamperuma et al., 1963).

9. Electron Transfer in DNA

This compound is relevant in the study of photoinduced electron transfer in DNA, particularly between modified nucleobases. Such research has implications for understanding the dynamics of DNA under various physicochemical conditions (Zhang et al., 2015).

10. Adenine Nucleobase Functional Roles

Research on 8-(4-Chlorophenylthio)adenine contributes to understanding the diverse roles of adenine nucleobases in biochemical processes and catalytic reactions. This includes its use in enzyme cofactors and second messenger systems (Verma et al., 2010).

安全和危害

The safety and hazards of 8-(4-Chlorophenylthio)adenine can be found in its Material Safety Data Sheet (MSDS). For more detailed information, please refer to the MSDS provided by the supplier910.

未来方向

Further research is needed to fully understand the mechanism of action of 8-(4-Chlorophenylthio)adenine. It is also important to investigate its potential applications in medical and biological research6.

属性

IUPAC Name |

8-(4-chlorophenyl)sulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5S/c12-6-1-3-7(4-2-6)18-11-16-8-9(13)14-5-15-10(8)17-11/h1-5H,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRBNTRFUBHISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC3=NC=NC(=C3N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359141 | |

| Record name | 8-(4-Chlorophenylthio)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Chlorophenylthio)adenine | |

CAS RN |

696574-61-5 | |

| Record name | 8-(4-Chlorophenylthio)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

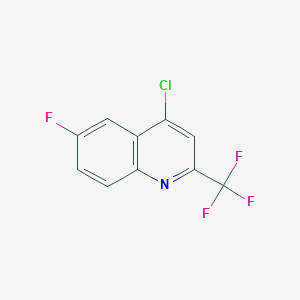

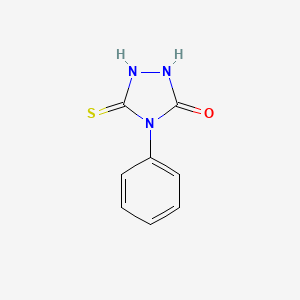

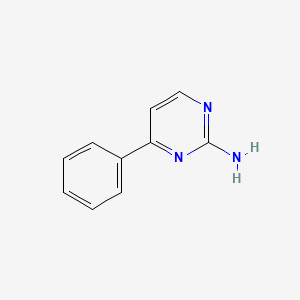

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)